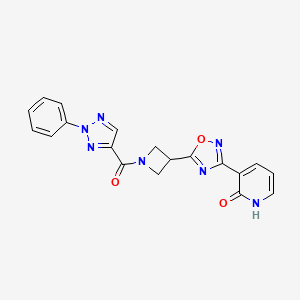
N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide, also known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. BTCP has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, depression, and addiction.
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Research on bioactive benzothiazolinone acetamide analogs, including compounds with structural similarities to N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide, has shown potential in photo-voltaic applications. These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for use as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their non-linear optical (NLO) activity has been investigated, providing insights into their potential in creating efficient solar energy conversion materials (Mary et al., 2020).
Anticonvulsant Activity Evaluation
A study focused on the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide, exploring their affinity to GABAergic biotargets. Although the synthesized substances did not show significant anticonvulsant activity, the research contributed valuable insights into the pharmacophore role of the cyclic amide fragment in anticonvulsant activity, highlighting the importance of structural components in medicinal chemistry (El Kayal et al., 2022).
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O/c22-20-9-5-4-8-19(20)14-21(25)23-15-17-10-12-24(13-11-17)16-18-6-2-1-3-7-18/h1-9,17H,10-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMZNDODBMJOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2467249.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride](/img/structure/B2467250.png)
![5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B2467251.png)


![[4-(Thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B2467255.png)
